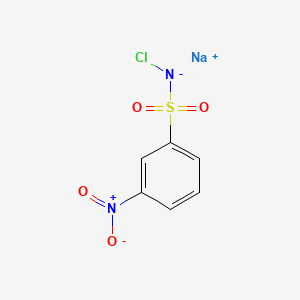
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents. This compound is characterized by the presence of a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide typically involves the nitration of chlorobenzene followed by sulfonation and subsequent chlorination. The nitration of chlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves the reaction of the nitro-chlorobenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the chlorination step is performed using sodium hypochlorite to introduce the chloro group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing the production of by-products.
化学反应分析
Types of Reactions
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 3-amino-N-sodiobenzene-1-sulfonamide.
Reduction: 3-nitro-N-sodiobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its ability to introduce functional groups to aromatic compounds.
作用机制
The mechanism of action of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The molecular targets include dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway.
相似化合物的比较
Similar Compounds
1-chloro-3-nitrobenzene: Similar structure but lacks the sulfonamide group.
3-nitrobenzene-1-sulfonamide: Similar structure but lacks the chloro group.
N-chloro-N-sodiobenzene-1-sulfonamide: Similar structure but lacks the nitro group.
Uniqueness
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is unique due to the presence of all three functional groups (nitro, chloro, and sulfonamide) on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H4ClN2NaO4S |
|---|---|
分子量 |
258.62 g/mol |
IUPAC 名称 |
sodium;chloro-(3-nitrophenyl)sulfonylazanide |
InChI |
InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4H;/q-1;+1 |
InChI 键 |
GXAOKMSDVMGYBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[N-]Cl)[N+](=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















